(Z)-2-cyano-N-cyclohexyl-3-(dimethylamino)but-2-enamide
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Overview
Description
(Z)-2-cyano-N-cyclohexyl-3-(dimethylamino)but-2-enamide is an organic compound that belongs to the class of enamides Enamides are characterized by the presence of an amide group conjugated to a carbon-carbon double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-cyano-N-cyclohexyl-3-(dimethylamino)but-2-enamide can be achieved through several methods. One common approach involves the direct N-dehydrogenation of the corresponding amides. This reaction employs a combination of lithium hexamethyldisilazide (LiHMDS) and triflic anhydride, which serves as both the electrophilic activator and the oxidant . The reaction is characterized by its simple setup and broad substrate scope.
Another method involves the regioselective oxidative desaturation of amides using an iron-assisted approach. This method provides an efficient route to enamides and β-halogenated enamides .
Industrial Production Methods
Industrial production methods for this compound typically involve scalable and robust processes. These methods focus on optimizing yield and quality while controlling process-related impurities. The synthetic process often includes steps such as nitro-reduction, amidation, and salification .
Chemical Reactions Analysis
Types of Reactions
(Z)-2-cyano-N-cyclohexyl-3-(dimethylamino)but-2-enamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like triflic anhydride and reducing agents such as lithium aluminum hydride (LiAlH4). Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield oxides, while reduction reactions can produce reduced enamides. Substitution reactions result in the formation of substituted enamides with various functional groups .
Scientific Research Applications
(Z)-2-cyano-N-cyclohexyl-3-(dimethylamino)but-2-enamide has several scientific research applications:
Mechanism of Action
The mechanism of action of (Z)-2-cyano-N-cyclohexyl-3-(dimethylamino)but-2-enamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by forming hydrogen bonds with active site residues, leading to the inhibition of enzyme activity . Additionally, the compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and signaling .
Comparison with Similar Compounds
Similar Compounds
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: These compounds share structural similarities with (Z)-2-cyano-N-cyclohexyl-3-(dimethylamino)but-2-enamide and exhibit similar biological activities.
Primaquine and Halogenaniline Fumardiamides: These compounds are also enamides and have been studied for their biological activities.
Uniqueness
This compound is unique due to its specific structural features, such as the presence of a cyano group and a cyclohexyl ring.
Properties
IUPAC Name |
(Z)-2-cyano-N-cyclohexyl-3-(dimethylamino)but-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O/c1-10(16(2)3)12(9-14)13(17)15-11-7-5-4-6-8-11/h11H,4-8H2,1-3H3,(H,15,17)/b12-10- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMTQBAMFZLFQDW-BENRWUELSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C#N)C(=O)NC1CCCCC1)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C(\C#N)/C(=O)NC1CCCCC1)/N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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